Ro 22-3581

Diabetic Nephropathy Albuminuria Thromboxane Synthase Inhibition

Ro 22-3581 (4'-(Imidazol-1-yl) acetophenone) is a selective, small-molecule inhibitor of thromboxane (TX) synthase. As a member of the imidazole class of TX synthase inhibitors, it blocks the conversion of prostaglandin endoperoxides (PGG₂/PGH₂) to thromboxane A₂ (TXA₂), a potent vasoconstrictor and platelet aggregator.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 10041-06-2
Cat. No. B154647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 22-3581
CAS10041-06-2
Synonyms4'-(1-H-imidazole-1-yl)acetophenone
Ro 22-3581
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2C=CN=C2
InChIInChI=1S/C11H10N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-8H,1H3
InChIKeyGAIQQJIMVVUTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>27.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ro 22-3581 (CAS 10041-06-2): A Selective Thromboxane Synthase Inhibitor for Metabolic and Renal Research


Ro 22-3581 (4'-(Imidazol-1-yl) acetophenone) is a selective, small-molecule inhibitor of thromboxane (TX) synthase . As a member of the imidazole class of TX synthase inhibitors, it blocks the conversion of prostaglandin endoperoxides (PGG₂/PGH₂) to thromboxane A₂ (TXA₂), a potent vasoconstrictor and platelet aggregator [1]. Ro 22-3581 has been employed as a research tool to interrogate the role of thromboxane in metabolic disorders, including hyperinsulinemia, obesity, and diabetic nephropathy [2][3].

Why Substituting Ro 22-3581 with Another Thromboxane Modulator Risks Experimental Inconsistency


Thromboxane pathway modulators encompass both synthase inhibitors (e.g., Ro 22-3581, ozagrel, dazoxiben) and receptor antagonists (e.g., SQ 29548). Even within the synthase inhibitor class, compounds diverge sharply in potency, selectivity, and validated in vivo phenotypes [1]. While some inhibitors have been optimized for antiplatelet activity in thrombosis models, Ro 22-3581 possesses a distinct body of evidence in metabolic regulation—specifically, the normalization of hyperinsulinemia and attenuation of weight gain in obese rodent models [2]. Additionally, its small fragment-like structure (MW 186) and low commercial cost differentiate it from larger, development-stage inhibitors, making it particularly suitable for high-throughput screening and scaffold derivatization . Simply selecting an alternative TX synthase inhibitor without considering these phenotypic and physicochemical distinctions can lead to irreproducible or misdirected experimental outcomes.

Ro 22-3581 (CAS 10041-06-2): Quantitative Comparative Evidence for Procurement Decisions


Renoprotective Efficacy in Diabetic Nephropathy: Ro 22-3581 vs. Ozagrel

In a 170-day study of streptozotocin-induced diabetic rats (SDRs), Ro 22-3581 (100 mg/kg/day p.o.) completely prevented the 3-fold increase in urinary albumin and thromboxane B₂ (TXB₂) excretion observed in untreated diabetic controls [1]. Crucially, this renoprotective effect occurred without altering prostaglandin E₂ (PGE₂) excretion, confirming target selectivity in vivo [1]. In contrast, the clinically used TX synthase inhibitor ozagrel (OKY-046) has been reported to reduce, but not fully prevent, urinary albumin excretion in diabetic nephropathy patients, and its effects are associated with shifts in the urinary 6-keto-PGF₁α/TXB₂ ratio [2].

Diabetic Nephropathy Albuminuria Thromboxane Synthase Inhibition

Unique Metabolic Phenotype: Normalization of Hyperinsulinemia and Obesity

Ro 22-3581 is distinguished from other TX synthase inhibitors by its validated efficacy in genetically obese and diet-induced obese rat models. Administration of Ro 22-3581 normalized hyperinsulinemia and led to decreased weight gain or net weight loss, an effect shown to be partially independent of food intake suppression and dependent on a functional endocrine pancreas [1]. In contrast, widely used TX synthase inhibitors like ozagrel and dazoxiben have been primarily characterized in platelet aggregation, thrombosis, and vascular smooth muscle contraction models, with no analogous published evidence of direct modulation of insulin levels or body weight [2][3].

Obesity Hyperinsulinemia Metabolic Regulation

Fragment-Like Physicochemical Profile: Enabling High-Throughput Screening and Derivatization

With a molecular weight of 186.21 g/mol and a calculated cLogP of ~1.5, Ro 22-3581 falls well within fragment-like chemical space, offering high solubility (10 mM in DMSO) [1] and favorable ligand efficiency for fragment-based screening campaigns . In comparison, the clinically developed TX synthase inhibitor ozagrel (MW 228.25) and the tool compound dazoxiben (MW 236.27) are larger and less soluble in common screening solvents (e.g., ozagrel HCl solubility: 25 mg/mL in water; ~110 mM) [2][3]. The small size and simple synthetic accessibility of Ro 22-3581 make it a superior starting point for medicinal chemistry derivatization and scaffold hopping strategies .

Fragment-Based Drug Discovery Solubility Chemical Scaffold

Cost-Effective Procurement for Large-Scale or High-Throughput Studies

Ro 22-3581 is commercially available at a substantially lower cost per gram compared to other selective TX synthase inhibitors. Current pricing from a major vendor lists Ro 22-3581 (≥98% purity) at $68 for 5 g, translating to $13.60/g . In contrast, ozagrel HCl is typically offered at prices exceeding $200/g [1], and dazoxiben is priced at >$300/g . This cost differential enables the use of Ro 22-3581 in large-scale in vivo studies (e.g., chronic dosing at 100 mg/kg/day) or high-throughput in vitro screens without prohibitive reagent expense.

Cost Analysis High-Throughput Screening Research Reagent

Recommended Use Cases for Ro 22-3581 (CAS 10041-06-2) Based on Quantitative Evidence


Investigating the Role of Thromboxane A₂ in Obesity-Associated Hyperinsulinemia

Based on its unique efficacy in normalizing hyperinsulinemia and reducing weight gain in obese rat models [1], Ro 22-3581 is the inhibitor of choice for studies exploring the link between thromboxane signaling, insulin secretion, and energy homeostasis. Alternative TX synthase inhibitors lack this validated metabolic phenotype, making Ro 22-3581 essential for reproducible outcomes in this niche research area.

Modeling Complete Rescue of Diabetic Albuminuria in Rodent Studies

For in vivo pharmacology studies requiring a robust, quantitative endpoint of renal protection, Ro 22-3581 (100 mg/kg/day) provides complete prevention of urinary albumin and TXB₂ excretion increases in the streptozotocin-diabetic rat model [2]. This offers a clearer efficacy signal compared to the partial attenuation observed with ozagrel, facilitating dose-response and combination therapy studies.

Fragment-Based Screening and Medicinal Chemistry Scaffold Derivatization

Owing to its low molecular weight (186 g/mol) and favorable ligand efficiency, Ro 22-3581 serves as an ideal starting fragment for TX synthase inhibitor development . Its simple structure allows for rapid analog generation and exploration of structure-activity relationships, a strategic advantage not offered by larger, more complex inhibitors like ozagrel or dazoxiben.

Cost-Efficient High-Throughput Screening for TX Synthase Modulators

With a cost of approximately $13.60 per gram , Ro 22-3581 is economically viable for large-scale screening campaigns, including those requiring millimolar compound concentrations. This enables academic screening centers and industrial hit-finding groups to include TX synthase as a target without exceeding typical reagent budgets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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